B-Raf 抑制剂 1 二盐酸盐
描述
B-Raf 抑制剂 1 二盐酸盐是一种强效且选择性的 B-Raf 激酶抑制剂,在 MAPK/ERK 信号通路中起着至关重要的作用。 该化合物对 B-Raf V600E 突变特别有效,这种突变在各种癌症中很常见,包括黑色素瘤、结直肠癌和甲状腺癌 。 B-Raf 抑制剂 1 二盐酸盐与 B-Raf 的 DFG-out 构象结合,抑制其活性,从而阻断导致细胞增殖和存活的下游信号 .
科学研究应用
B-Raf 抑制剂 1 二盐酸盐具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 B-Raf 抑制剂的构效关系,并开发具有更高效力和选择性的新型抑制剂.
生物学: 该化合物用于研究 B-Raf 在细胞信号通路中的作用,并研究 B-Raf 抑制对细胞增殖、分化和凋亡的影响.
作用机制
B-Raf 抑制剂 1 二盐酸盐通过与 B-Raf 激酶的 DFG-out 构象结合来发挥作用,抑制其活性。 这种结合阻止了 MAPK/ERK 信号通路中下游靶标的磷酸化,从而阻断细胞增殖和存活信号 。 该化合物对 B-Raf V600E 突变特别有效,这种突变会导致激酶的组成性激活和不受控制的细胞生长 .
生化分析
Biochemical Properties
B-Raf inhibitor 1 dihydrochloride interacts with B-Raf WT, B-Raf V600E, and C-Raf, with Ki values of 1 nM, 1 nM, and 0.3 nM respectively . It binds to and stabilizes B-Raf in a DFG-out, inactive conformation .
Cellular Effects
B-Raf inhibitor 1 dihydrochloride has been shown to inhibit the proliferation of A375 and HCT-116 cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of B-Raf inhibitor 1 dihydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to B-Raf in a DFG-out, inactive conformation, which partially fills the ATP pocket .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function .
Dosage Effects in Animal Models
The effects of B-Raf inhibitor 1 dihydrochloride vary with different dosages in animal models
Metabolic Pathways
It is known to interact with B-Raf WT, B-Raf V600E, and C-Raf .
准备方法
化学反应分析
B-Raf 抑制剂 1 二盐酸盐会发生各种化学反应,包括:
氧化和还原: 这些反应可以改变异喹啉核上的官能团,影响化合物的活性与稳定性。
取代反应: 亲核和亲电取代反应通常用于在核心结构上引入或修饰取代基。
这些反应中常用的试剂和条件包括强酸和碱、有机溶剂以及钯和铜等催化剂。这些反应形成的主要产物是中间体,进一步加工得到最终化合物。
相似化合物的比较
B-Raf 抑制剂 1 二盐酸盐在对 B-Raf V600E 突变的选择性和效力方面是独特的。类似的化合物包括:
维莫非尼: 另一种强效的 B-Raf 抑制剂,选择性地靶向 B-Raf V600E 突变。
B-Raf 抑制剂 1 二盐酸盐因其对 B-Raf V600E 突变的高选择性和与 DFG-out 构象结合的能力而脱颖而出,使其成为研究和潜在治疗应用的有价值的工具 .
生物活性
B-Raf inhibitor 1 dihydrochloride is a compound that plays a significant role in cancer therapy, particularly for tumors with BRAF mutations. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.
Overview of B-Raf and Its Inhibition
B-Raf is a serine/threonine protein kinase that is part of the MAPK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are implicated in various cancers, including melanoma. These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. B-Raf inhibitors aim to block this aberrant signaling.
Mechanism of Action
B-Raf inhibitor 1 dihydrochloride functions primarily by binding to the DFG-out conformation of the ATP-binding site of B-Raf. This type IIA inhibition allows it to interfere with both mutant and wild-type B-Raf activity, although its selectivity is notably lower compared to other inhibitors. In cells expressing wild-type B-Raf, this inhibitor paradoxically activates the RAF-MEK-ERK signaling pathway due to RAF dimerization .
Inhibition Profiles
The biological activity of B-Raf inhibitor 1 can be summarized through its inhibition profiles against various forms of BRAF:
Preclinical Findings
In preclinical studies, B-Raf inhibitor 1 has shown potential for inducing hyperplasia in mouse models, indicating possible side effects that need careful consideration during therapeutic applications . Additionally, it has been noted that while it effectively inhibits mutant B-Raf, its effects on wild-type B-Raf can lead to unexpected activation of downstream signaling pathways.
Resistance Mechanisms
Despite the efficacy of B-Raf inhibitors, resistance remains a significant challenge. Studies have shown that resistance can arise from various mechanisms, including:
- Dimerization : Increased dimerization of RAF proteins can negate the effects of inhibitors.
- Upregulation of RTK signaling : This can lead to enhanced activation of downstream pathways despite the presence of inhibitors.
- Mutational changes : Secondary mutations in BRAF or other components of the MAPK pathway can confer resistance .
Clinical Applications
Clinical applications of B-Raf inhibitors have predominantly focused on melanoma patients harboring the V600E mutation. The FDA has approved several first-generation inhibitors like vemurafenib and dabrafenib; however, their effectiveness is often compromised by rapid development of resistance . The need for second-generation inhibitors like B-Raf inhibitor 1 arises from the necessity to overcome these limitations.
属性
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLQRNBAJCQMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。